Questinol

Descripción general

Descripción

Questinol is a naturally occurring compound isolated from the fungus Talaromyces stipitatus. It is known for its significant anti-obesity and anti-inflammatory activities. This compound exhibits the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, as well as nitric oxide and prostaglandin E2 in cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Questinol can be synthesized through various organic synthesis routes. One common method involves the use of starting materials such as anthraquinones, which undergo a series of chemical reactions including oxidation and cyclization to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced through fermentation processes using the fungus Talaromyces stipitatus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction process .

Análisis De Reacciones Químicas

Types of Reactions: Questinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Anti-Obesity Activity

Recent studies have demonstrated that Questinol exhibits significant anti-obesity effects. In a zebrafish Nile red assay, this compound reduced lipid accumulation by over 60%, with an IC50 value of 0.95 µM, making it a promising candidate for obesity treatment .

| Compound | Lipid Reduction (%) | IC50 (µM) |

|---|---|---|

| This compound | >60% | 0.95 |

| Citreorosein | >90% | 0.17 |

| Resveratrol | - | 0.6 |

Antioxidant Properties

This compound's antioxidant capabilities have been explored in various studies, indicating its potential to mitigate oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its therapeutic potential in diseases associated with oxidative damage.

Phytotoxic Effects

This compound has shown phytotoxic properties, inhibiting the growth of certain plant species. This characteristic can be harnessed for developing natural herbicides. In laboratory assays, this compound effectively inhibited the germination and growth of wheat and radish seeds at concentrations as low as 10 ppm .

| Plant Species | Concentration (ppm) | Effect on Germination |

|---|---|---|

| Wheat | 10 | Inhibited |

| Radish | 10 | Inhibited |

Microbial Fuel Cells

This compound is being researched for its potential use in microbial fuel cells (MFCs). Its redox properties make it suitable for electron transfer processes in bioenergy applications, potentially enhancing the efficiency of energy production from organic waste .

Drug Development

The structural diversity of this compound makes it a valuable candidate in the search for new antibiotics and anticancer drugs. Its derivatives have shown promising results in inhibiting bacterial growth and cancer cell proliferation in vitro .

Case Study 1: Anti-Obesity Research

A study published in MDPI highlighted the efficacy of this compound in reducing lipid accumulation in zebrafish models. The research established a clear link between this compound's chemical structure and its biological activity, paving the way for further exploration in human clinical trials .

Case Study 2: Herbicidal Potential

Research conducted on the phytotoxic effects of this compound revealed its potential as a natural herbicide. Field trials demonstrated that this compound could effectively suppress weed growth without the adverse environmental impacts associated with synthetic herbicides .

Mecanismo De Acción

Questinol exerts its effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. It also inhibits the production of nitric oxide and prostaglandin E2, which are involved in inflammatory processes. The molecular targets and pathways involved include the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway .

Comparación Con Compuestos Similares

Questinol is unique in its structure and biological activities compared to other similar compounds. Some similar compounds include:

Emodin: Another anthraquinone with anti-inflammatory and anti-cancer properties.

Citreorosein: A compound with similar anti-inflammatory activities.

Palmitic Acid: Known for its role in metabolic processes and anti-obesity effects.

This compound stands out due to its specific inhibition of pro-inflammatory cytokines and its significant anti-obesity activity, making it a promising candidate for further research and development .

Actividad Biológica

Questinol, a bis-anthraquinone compound, has garnered attention due to its significant biological activities, particularly in anti-obesity, anti-inflammatory, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound is derived from the marine-derived fungus Talaromyces species. Its molecular structure features two anthraquinone moieties, which contribute to its diverse biological activities. The compound has been isolated and characterized, revealing its potential therapeutic applications.

1. Anti-Obesity Activity

This compound has shown promising results in combating obesity. In a study where it was tested on zebrafish larvae, this compound exhibited significant lipid-lowering effects with an IC50 value of 0.95 µM, effectively reducing over 60% of stained lipids . This activity positions this compound as a potential candidate for developing anti-obesity treatments.

| Compound | IC50 Value (µM) | Lipid Reduction (%) |

|---|---|---|

| This compound | 0.95 | >60 |

| Citreorosein | 0.17 | >90 |

| Resveratrol | 0.6 | Positive Control |

2. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In experiments involving LPS-stimulated RAW 264.7 cells, this compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without showing cytotoxicity at concentrations up to 200 µM . This suggests its potential use in managing inflammatory conditions.

3. Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated selective cytotoxicity against several tumor cells, including MCF-7 (breast cancer) and HL-60 (leukemia) cells, indicating its potential as an anticancer agent . The compound's mechanism appears to involve the disruption of cellular processes critical for tumor growth.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 3.27 |

| HL-60 | Not specified |

| SMMC-7721 | Not specified |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Case Study on Anti-Obesity : In a controlled study involving zebrafish larvae, this compound significantly reduced lipid accumulation compared to untreated controls, reinforcing its role in obesity management .

- Inflammation Model : In vitro studies using RAW 264.7 macrophages demonstrated that this compound effectively inhibited inflammatory mediators such as NO and PGE2 without cytotoxic effects, suggesting a therapeutic window for inflammatory diseases .

- Cytotoxicity Assessment : A systematic evaluation of this compound's cytotoxicity across various cancer cell lines revealed its potent activity against MCF-7 cells, highlighting its potential as an anticancer therapeutic agent .

Propiedades

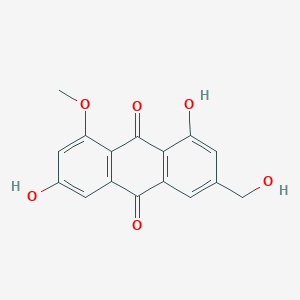

IUPAC Name |

1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGJGNOQURXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189192 | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35688-09-6 | |

| Record name | Questinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35688-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Questinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035688096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 282 °C | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.